![molecular formula C16H24N2O6S B2827862 methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2176338-60-4](/img/structure/B2827862.png)
methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate, commonly known as Motesanib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2007 by Amgen, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
- Methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate exhibits potential as an anticancer agent. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s sulfamoyl group may interfere with cancer cell signaling pathways, making it a promising candidate for targeted therapies .
- The cyclopentyl and sulfamoyl moieties in this compound suggest anti-inflammatory activity. Scientists explore its potential in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disorders. Preclinical studies evaluate its effects on cytokine production and immune responses .
- Methyl N-[4-({[1-(2-hydroxyethoxy)cyclopentyl]methyl}sulfamoyl)phenyl]carbamate may exhibit antibacterial and antifungal properties. Researchers investigate its efficacy against various pathogens, including drug-resistant strains. Mechanistic studies explore its impact on microbial cell membranes or enzymes .
- The compound’s unique structure suggests neuroprotective effects. Studies focus on its ability to prevent neuronal damage, enhance synaptic plasticity, or modulate neurotransmitter systems. Neurodegenerative diseases like Alzheimer’s or Parkinson’s may benefit from further exploration .
- Researchers investigate whether methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate affects cardiovascular health. Its vasodilatory properties or potential impact on blood pressure regulation are of interest. Animal models and in vitro assays provide insights into its cardiovascular effects .
- The compound’s hydrophilic and lipophilic features make it suitable for drug delivery. Scientists explore its use as a carrier in nanoparticle-based drug formulations. By attaching therapeutic agents to this scaffold, controlled release and targeted delivery become feasible .
Anticancer Research
Anti-Inflammatory Properties
Antibacterial and Antifungal Applications
Neuroprotective Potential
Cardiovascular Applications
Drug Delivery Systems
Eigenschaften
IUPAC Name |
methyl N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-23-15(20)18-13-4-6-14(7-5-13)25(21,22)17-12-16(24-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSWSEHYDXIPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.